molecular formula C8H10S2 B14137594 1-Phenylethane-1,2-dithiol CAS No. 4208-42-8

1-Phenylethane-1,2-dithiol

Cat. No.: B14137594
CAS No.: 4208-42-8
M. Wt: 170.3 g/mol
InChI Key: DLSSSVYTDXSXKE-UHFFFAOYSA-N
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Description

1-Phenylethane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups (-SH) attached to an ethane backbone, with a phenyl group (C6H5) attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis. This method yields 1,2-ethanedithiol, which can then be further reacted with benzyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of biocatalysts, such as genetically modified bacteria or yeast, has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethane-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve alkyl halides under basic conditions.

Major Products:

Scientific Research Applications

1-Phenylethane-1,2-dithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylethane-1,2-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction is crucial for its biological activities, such as antimicrobial and antioxidant effects .

Properties

CAS No.

4208-42-8

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

1-phenylethane-1,2-dithiol

InChI

InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2

InChI Key

DLSSSVYTDXSXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS)S

Origin of Product

United States

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